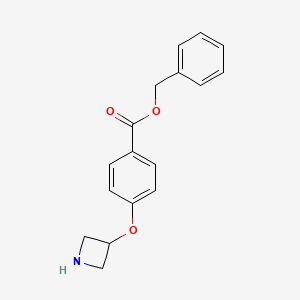

Benzyl 4-(3-azetidinyloxy)benzoate

説明

Benzyl 4-(3-azetidinyloxy)benzoate is a chemical compound with the molecular formula C17H17NO3 . It has a wide range of potential applications in various fields of research and industry.

Molecular Structure Analysis

The molecular structure of Benzyl 4-(3-azetidinyloxy)benzoate consists of 17 carbon atoms, 17 hydrogen atoms, and 3 oxygen atoms . The molecular weight of the compound is 283.32 g/mol.科学的研究の応用

Photoluminescence Properties in Lanthanide Complexes

Benzyl 4-(3-azetidinyloxy)benzoate derivatives have been used in the synthesis of lanthanide coordination compounds. These compounds exhibit interesting photoluminescent properties. The presence of electron-releasing or electron-withdrawing groups in these derivatives can significantly influence these properties. For example, electron-releasing substituents have been found to increase the electron density of the ligand, thereby enhancing the photoluminescence of the Tb(3+) complexes. Conversely, electron-withdrawing groups decrease the overall sensitization efficiency due to the dissipation of excitation energy, affecting the luminescence of Eu(3+) complexes (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Anti-Tubercular and Anti-Microbial Applications

Benzyl 4-(3-azetidinyloxy)benzoate derivatives have also been studied for their potential in the treatment of tuberculosis. Novel derivatives have shown promising in vitro anti-tubercular activity against Mycobacterium tuberculosis, with some compounds exhibiting IC50 values of less than 1 µg/mL. These compounds also demonstrated non-cytotoxic nature against human cancer cell lines, making them potential candidates for anti-tubercular drug development (Nimbalkar et al., 2018).

Herbicidal Applications

Furthermore, compounds structurally related to Benzyl 4-(3-azetidinyloxy)benzoate, such as ZJ0273 (a broad-spectrum herbicidal ingredient), have been synthesized and labeled with tritium and carbon‐14. These labeled compounds can be used as radiotracers in studies on the metabolism, mode of action, environmental behavior, and fate of herbicides (Yang, Ye, & Lu, 2008).

Anti-Inflammatory Applications

Benzyl 4-(3-azetidinyloxy)benzoate derivatives have been evaluated for their anti-inflammatory activity. These compounds were tested against non-steroidal anti-inflammatory drugs (NSAIDs) and showed promising results in reducing inflammation (Kalsi, Shrimali, Bhalla, & Barthwal, 1990).

Safety and Hazards

作用機序

Target of Action

Benzyl 4-(3-azetidinyloxy)benzoate, also known as benzyl 4-(azetidin-3-yloxy)benzoate, is a compound used in scientific research and as a synthetic intermediate . . For a related compound, benzyl benzoate, it is known to be lethal to certain parasites such as the mite Sarcoptes scabiei, which causes scabies . It exerts toxic effects on the nervous system of the parasite, resulting in its death .

Mode of Action

Benzyl benzoate, a related compound, is known to exert toxic effects on the nervous system of parasites, leading to their death

Biochemical Pathways

For benzyl benzoate, it is known to be lethal to certain parasites, suggesting it may interfere with biochemical pathways essential to these organisms

Result of Action

For benzyl benzoate, it is known to be lethal to certain parasites, suggesting it may have similar effects

特性

IUPAC Name |

benzyl 4-(azetidin-3-yloxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c19-17(20-12-13-4-2-1-3-5-13)14-6-8-15(9-7-14)21-16-10-18-11-16/h1-9,16,18H,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAASNVACDOXBMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 4-(3-azetidinyloxy)benzoate | |

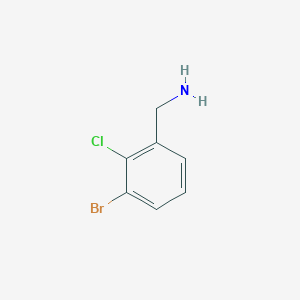

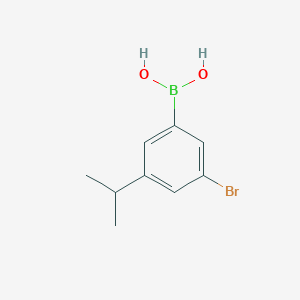

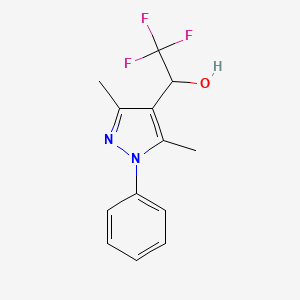

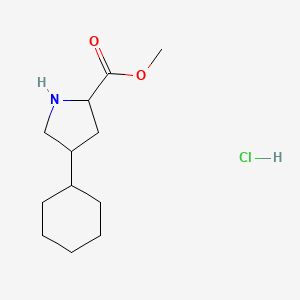

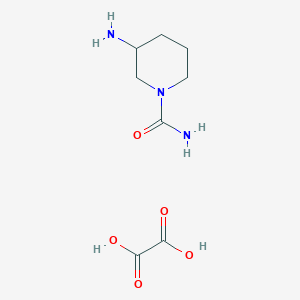

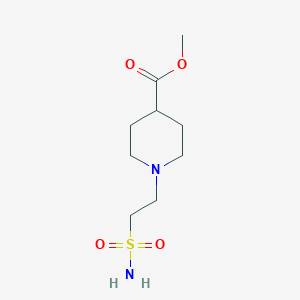

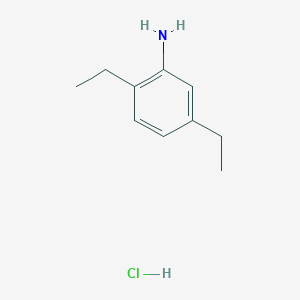

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Azetidinyl 5-bromo[1,1'-biphenyl]-2-yl etherhydrochloride](/img/structure/B1374441.png)

![2-[1-(Aminomethyl)cyclopentyl]ethan-1-ol](/img/structure/B1374460.png)

![2-[5-(4-Aminophenyl)-4-bromothiophen-2-yl]acetamide](/img/structure/B1374462.png)